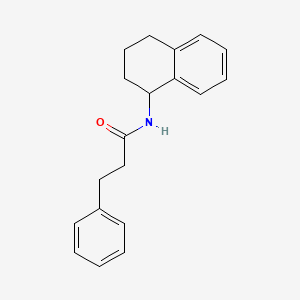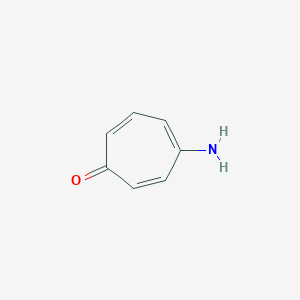
4-Aminocyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminocyclohepta-2,4,6-trien-1-one is an organic compound with a seven-membered ring structure that includes three conjugated double bonds and an amino group attached to the ring.
Métodos De Preparación
The synthesis of 4-Aminocyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the addition of amine nucleophiles to tricarbonyl (tropone)iron complexes, followed by demetallation of the resulting complexes . This method provides a straightforward route to obtain the desired compound under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Aminocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as cycloheptatrienols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Aminocyclohepta-2,4,6-trien-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Aminocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and amino group. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular processes . The compound’s ability to undergo reversible reactions also plays a role in its mechanism of action, particularly in polymerization processes .
Comparación Con Compuestos Similares
4-Aminocyclohepta-2,4,6-trien-1-one can be compared to other similar compounds, such as:
Cyclohepta-2,4,6-trien-1-one (Tropone): The parent compound, which lacks the amino group but shares the aromatic ring structure.
2-Hydroxy-2,4,6-cycloheptatrien-1-one (Tropolone): A derivative with a hydroxyl group, known for its biological activities.
2-Amino-2,4,6-cycloheptatrien-1-one: Another amino-substituted derivative with similar properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
27571-18-2 |
|---|---|
Fórmula molecular |
C7H7NO |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
4-aminocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2 |
Clave InChI |
FZSXGPCCNLUZBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


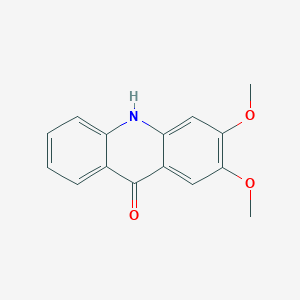


![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)
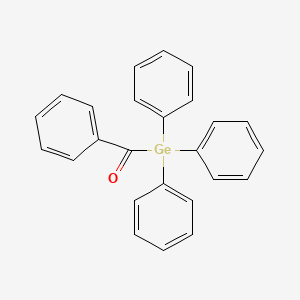
![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
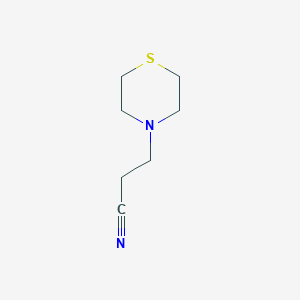
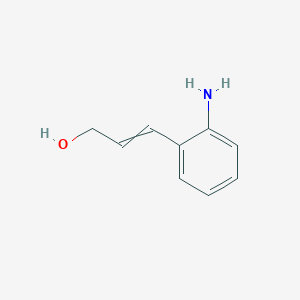
![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)
![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)
